Methyl (R)-2-amino-5-phenylpentanoate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-amino-5-phenylpentanoate HCl is a chemical compound with the following structure:
Methyl (R)-2-amino-5-phenylpentanoate HCl
This compound belongs to the class of amino acid derivatives and contains both an amino group and an ester group. The “R” designation indicates that it is a chiral compound, meaning it has different enantiomers (mirror-image forms).
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of Methyl ®-2-amino-5-phenylpentanoate HCl involves several steps. One common synthetic route includes the following:
Starting Material: Begin with the appropriate chiral starting material (e.g., L-phenylalanine).
Esterification: React L-phenylalanine with methanol and a suitable acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Amination: Introduce the amino group by reacting the methyl ester with ammonia or an amine (e.g., methylamine).
Resolution: Separate the enantiomers using chiral resolution techniques (e.g., crystallization with a chiral resolving agent).
Salt Formation: Finally, react the resolved enantiomer with hydrochloric acid (HCl) to obtain Methyl ®-2-amino-5-phenylpentanoate HCl.
Industrial Production:
Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl ®-2-amino-5-phenylpentanoate HCl can undergo various reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Amidation: The amino group can participate in amidation reactions.
Salt Formation: As an HCl salt, it readily forms a crystalline solid.
Common reagents include acids (for hydrolysis), bases (for amidation), and solvents like water and ethanol.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-amino-5-phenylpentanoate HCl finds applications in:
Peptide Synthesis: As a chiral building block for peptide synthesis.
Pharmaceuticals: It may serve as a precursor for drug development.
Chiral Ligands: Used in asymmetric catalysis.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In peptide synthesis, it contributes to the stereochemistry of the peptide backbone.
- In drug development, it may interact with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Methyl ®-2-amino-5-phenylpentanoate HCl is unique due to its chiral nature. Similar compounds include other amino acid derivatives and esters.
Reactions of alcohols with hydrohalic acids (HX) Methyl ®-b-Amino-2,4,5-trifluoro-benzenebutanoate HCl CAS Database: Methyl ®-2-amino-5-phenylpentanoate HCl Colour maps of acid–base titrations with colour indicators (for information on methyl red, a related compound)
Eigenschaften
Molekularformel |
C12H18ClNO2 |
---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-5-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H/t11-;/m1./s1 |
InChI-Schlüssel |
FMCZLXCPUBWHOD-RFVHGSKJSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CCCC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
COC(=O)C(CCCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.